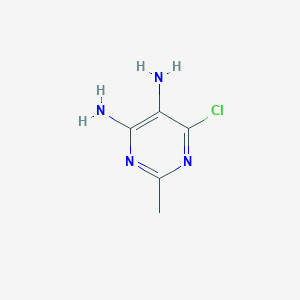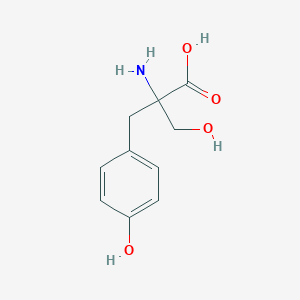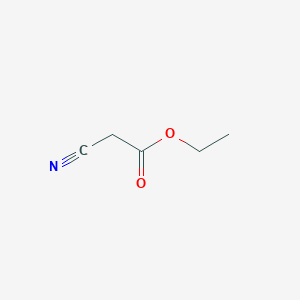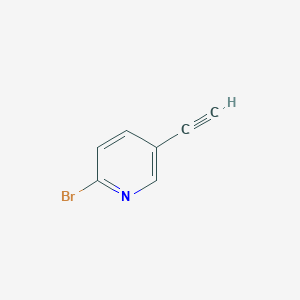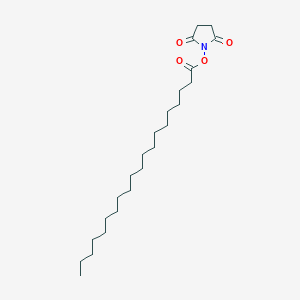
Arachidic Acid N-Hydroxysuccinimide Ester
描述
Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound composed of a saturated fatty acid with a 20-carbon chain and a terminal N-Hydroxysuccinimide ester. This compound is known for its ability to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is widely used in research for its unique properties and applications.
作用机制
Target of Action
Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.
Mode of Action
AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.
Biochemical Pathways
The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .
Result of Action
The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .
Action Environment
The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .
生化分析
Biochemical Properties
Arachidic Acid N-Hydroxysuccinimide Ester is known for its potential as an acid-base catalyst, facilitating the formation of novel bonds between molecules . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its NHS ester group, which can react with primary amines in proteins and other biomolecules . This can lead to the formation of covalent bonds, resulting in the modification of these molecules .
Temporal Effects in Laboratory Settings
Nhs esters are generally sensitive to hydrolysis, which can affect their stability and long-term effects .
Metabolic Pathways
This compound is derived from arachidic acid, a saturated fatty acid abundant in various natural sources such as vegetable oils and animal fats
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Arachidic Acid N-Hydroxysuccinimide Ester typically involves the esterification of arachidic acid with N-Hydroxysuccinimide. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: Arachidic Acid N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:
Substitution Reactions: The N-Hydroxysuccinimide ester group can react with primary amines to form stable amide bonds.
Catalytic Reactions: It can act as an acid-base catalyst, facilitating the formation of novel bonds between molecules.
Common Reagents and Conditions:
Major Products Formed: The primary product formed from the reaction of this compound with amines is an amide bond, which is stable and useful in various biochemical applications .
科学研究应用
Arachidic Acid N-Hydroxysuccinimide Ester has garnered significant attention in scientific research due to its versatile applications:
相似化合物的比较
N-Hydroxysuccinimide Esters: These compounds share the reactive ester group and are used for similar applications in bioconjugation and labeling.
Acrylic Acid N-Hydroxysuccinimide Ester: Used in the synthesis of hydrogels and other polymeric materials.
Uniqueness: Arachidic Acid N-Hydroxysuccinimide Ester is unique due to its long 20-carbon chain, which imparts specific properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain fatty acids .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWMRGPQVJCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292084 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69888-87-5 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


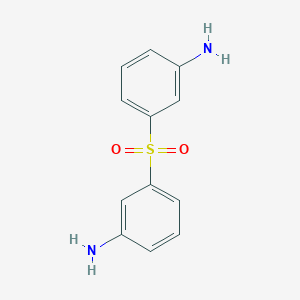


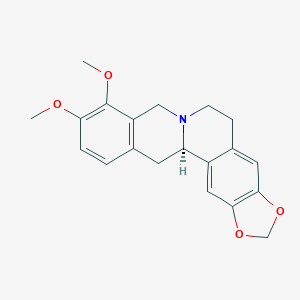
![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
